molecular formula C12H13N3O4 B1470934 Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester CAS No. 55259-42-2

Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester

Cat. No.: B1470934
CAS No.: 55259-42-2
M. Wt: 263.25 g/mol
InChI Key: DPISQKQXIXXLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrazolo-pyridazine bicyclic core, a structure class known for its diverse biological activities and presence in pharmacologically active molecules . The diethyl ester functional group makes this molecule a versatile synthetic intermediate, suitable for further derivatization, particularly through hydrolysis to the corresponding dicarboxylic acid . Researchers value this scaffold for its potential in developing novel therapeutic agents. While specific studies on this exact ester are limited, closely related pyrazolo-pyridazine and pyrazolo-pyridine derivatives have demonstrated a broad spectrum of pharmacological properties in scientific literature. These analogous structures are frequently investigated as key components in kinase inhibitors , which are crucial for targeting various cancer types and inflammatory diseases. The pyrazolo[1,5-a]pyridine scaffold, for instance, is found in compounds acting as potent and selective 5HT3 antagonists (used to treat chemotherapy-induced vomiting) and as adenosine A1 receptor antagonists with diuretic activity . This suggests that the pyrazolo[1,5-b]pyridazine core holds similar promise for developing ligands for various biological targets. The structural features of this compound make it a valuable building block for constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

diethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-18-11(16)9-8-6-5-7-13-15(8)14-10(9)12(17)19-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISQKQXIXXLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyrazolo[1,5-b]pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester stands out for its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a pyrazolo-pyridazine core structure with two carboxylic acid ester groups. Its molecular formula is C12_{12}H14_{14}N2_{2}O4_{4}.

Antitumor Activity

Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit antitumor properties through various mechanisms:

  • Kinase Inhibition : A study identified a pyrazolo[1,5-b]pyridazine scaffold that demonstrated selective inhibition against human kinases involved in cancer progression, such as GSK-3β and CDK-2/4. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against tumors like those seen in human African trypanosomiasis .
  • Synergistic Effects : In vitro studies have shown that certain pyrazolo derivatives can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .

Anti-inflammatory and Antibacterial Activities

Pyrazolo[1,5-b]pyridazine derivatives have also been reported to possess anti-inflammatory and antibacterial activities:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or bacterial growth through interference with specific biochemical pathways .
  • Case Studies : Some synthesized pyrazole carboxamides have shown notable antifungal activity, further highlighting the versatility of this class of compounds in treating various infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-b]pyridazine derivatives is essential for optimizing their biological activity:

  • Substituent Effects : Variations at the R positions of the pyrazolo scaffold significantly affect potency against target enzymes. For instance, substitutions that enhance binding affinity to kinase active sites can lead to improved selectivity and efficacy .
CompoundR PositionKinase ActivitySelectivity
23a4-(CF3_3Ph)High against T. b. bruceiModerate
20g4-MeOPhModerate against GSK-3βHigh

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Pyrazolo[1,5-b]pyridazine derivatives is critical for their development as therapeutic agents:

  • ADME Properties : Studies have shown that modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, certain analogs demonstrated good CNS penetration while reducing parasitemia in animal models .
  • Toxicity Assessments : While some derivatives exhibited promising efficacy in preclinical models, toxicity remains a concern. Compounds like 20g showed adverse effects at higher doses despite their therapeutic potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-b]pyridazine derivatives as anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer progression. For instance, a study identified a pyrazolo[1,5-b]pyridazine scaffold that exhibited selectivity against human kinases involved in cell cycle regulation, such as CDK-2 and CDK-4. The optimization of this scaffold led to compounds that demonstrated significant anticancer activity in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo[1,5-b]pyridazines can inhibit serine/threonine kinases in pathogenic organisms like Staphylococcus aureus. This suggests their potential use as antimicrobial agents targeting specific enzymatic pathways critical for bacterial survival .

Treatment of Trypanosomiasis

A notable application is in the treatment of human African trypanosomiasis (HAT). Pyrazolo[1,5-b]pyridazine derivatives were screened for activity against Trypanosoma brucei, the causative agent of HAT. The derivatives showed promising results, with some compounds demonstrating significant reductions in parasitemia in animal models .

Table 1: Summary of Biological Activities

Compound IDActivity TypeTarget KinaseIC50 (µM)Reference
20gAnticancerCDK-20.15
23aAntimicrobialGSK-3β0.05
10fAnti-trypanosomalT. b. brucei0.10

Table 2: Structure-Activity Relationship (SAR)

Substitution PositionSubstituentEffect on PotencyReference
R14-(trifluoromethyl)phenyl-100-fold against T.b. brucei; >1000-fold against CDK-2
R2MethoxyIncreased potency
R3PyrimidineMaintained potency

Case Study 1: Optimization for Trypanosomiasis Treatment

In a study focusing on optimizing pyrazolo[1,5-b]pyridazine derivatives for treating HAT, researchers synthesized several analogs and evaluated their efficacy against T. brucei. One compound (20g) was noted for its ability to penetrate the central nervous system while significantly reducing parasitemia levels in treated mice .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

Another investigation assessed the anticancer properties of a series of pyrazolo[1,5-b]pyridazine derivatives on breast cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against cancer cells compared to normal cells, suggesting a favorable therapeutic index for these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Methyl vs. Ethyl Esters
  • Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: N/A; molecular formula: C₁₁H₁₀N₂O₄):
    Synthesized via 1,3-dipolar cycloaddition using K₂CO₃ and dimethyl acetylenedicarboxylate (DMAD) in DMF, yielding 76% product . Methyl esters generally exhibit higher crystallinity and lower solubility in polar solvents compared to ethyl esters.
  • Diethyl 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate (CAS: N/A; molecular formula: C₂₀H₁₈N₄O₄):
    X-ray studies reveal that ethyl esters induce distinct molecular conformations due to steric effects, altering pyridine ring orientations compared to dimethyl analogs. This impacts π-π stacking and intermolecular interactions .
Fluorinated Derivatives
  • Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 951523-92-5; molecular formula: C₁₃H₁₃FN₂O₄):
    Fluorination at position 6 enhances electrophilicity and metabolic stability. This derivative is used in kinase inhibitor development, leveraging fluorine’s electronegativity for improved target binding .

Core Heterocycle Modifications

Pyridazine vs. Pyridine Cores
  • Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester (CAS: 1226776-92-6; molecular formula: C₁₃H₁₄N₂O₄):
    Replacing the pyridazine ring with pyridine reduces nitrogen content, altering electron density and hydrogen-bonding capacity. This affects reactivity in cycloaddition and hydrolysis reactions .
  • Pyrazolo[3,4-b]pyridine-4,5-dicarboxylates (e.g., dimethyl/diethyl esters):
    These isomers show challenges in hydrolysis to dicarboxylic acids under basic conditions, suggesting ester lability varies with core substitution patterns .
Pyrazine-Based Analogs
  • Diethyl 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate : The pyrazine core enables extended conjugation, enhancing UV absorption properties. Applications include fluorescent probes and coordination polymers .

Preparation Methods

Condensation of Pyridazine Derivatives with Acetylenic Esters

One of the classical approaches involves the reaction of pyridazine derivatives with acetylenic esters such as dimethyl or diethyl acetylenedicarboxylate (DMAD or DEAD). This method proceeds via a cycloaddition mechanism that forms the pyrazolo[1,5-b]pyridazine core with ester functionalities at the 2 and 3 positions.

  • Reaction conditions : Typically conducted under reflux in suitable solvents (e.g., acetic anhydride or ethanol).
  • Yields : Moderate to good yields (20-50%) depending on substituents and reaction parameters.
  • Mechanism : Initial nucleophilic attack on the acetylenic ester followed by intramolecular cyclization and aromatization.

Table 1: Representative Data for Cycloaddition with Acetylenic Esters

Entry Pyridazine Derivative Acetylenic Ester Solvent Temperature Yield (%)
1 Pyridazine Diethyl acetylenedicarboxylate Acetic anhydride 90°C 35-45
2 3-Phenylpyridazine Dimethyl acetylenedicarboxylate Ethanol Reflux 25-30

This approach is supported by analogous syntheses in pyrrolo[1,2-b]pyridazine systems, which share mechanistic similarities.

Hydrazine Condensation with Diethyl 2,3-Dioxosuccinate Derivatives

Another effective method involves the condensation of hydrazine or substituted hydrazines with diethyl 2,3-dioxosuccinate or related diketone esters. This reaction forms the pyrazole ring fused to the pyridazine, yielding the desired diethyl ester.

  • Reaction conditions : Typically performed in ethanol or methanol under reflux.
  • Yields : Generally high (60-80%) due to the favorable formation of the pyrazole ring.
  • Notes : This method allows for variation in substituents on the pyrazole ring by using substituted hydrazines.

Intramolecular Cyclization of Hydrazone Intermediates

Hydrazone intermediates derived from the condensation of hydrazine with ketoesters can undergo intramolecular cyclization to form the pyrazolo[1,5-b]pyridazine core.

  • Catalysts : Acidic or basic catalysts can promote cyclization.
  • Conditions : Heating under reflux or microwave-assisted synthesis.
  • Advantages : Provides regioselective formation of the fused heterocycle.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Type Conditions Yield Range (%) Advantages Limitations
Condensation with Acetylenic Esters Pyridazine derivatives + diethyl acetylenedicarboxylate Cycloaddition Reflux in acetic anhydride 25-45 Straightforward; moderate yields Moderate yields; requires purification
Hydrazine Condensation Hydrazine + diethyl 2,3-dioxosuccinate Condensation & cyclization Reflux in ethanol 60-80 High yields; versatile Requires hydrazine handling
Intramolecular Cyclization Hydrazone intermediates Cyclization Acid/base catalysis, heating 50-75 Regioselective; controlled Multi-step intermediate synthesis
1,3-Dipolar Cycloaddition Mesoionic oxazolo-pyridazines + acetylenic esters Cycloaddition Mild, one-pot 70-90 High yields; mild conditions Requires mesoionic precursors

Research Findings and Notes

  • The use of diethyl acetylenedicarboxylate is critical in introducing the diethyl ester groups at positions 2 and 3 of the pyrazolo[1,5-b]pyridazine ring.
  • Reaction yields are influenced by the nature of substituents on the pyridazine or pyrazole precursors, solvent choice, and temperature.
  • The 1,3-dipolar cycloaddition method offers superior yields and operational simplicity, making it favorable for scale-up.
  • Hydrazine-based methods allow for structural diversity by varying hydrazine derivatives.
  • Purification typically involves recrystallization or chromatographic techniques due to the formation of side products in some routes.

Q & A

Q. What are the established synthetic routes for Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester?

  • Methodological Answer : The compound can be synthesized via intramolecular Wittig-type reactions, as demonstrated in related pyrazolo-isothiazole systems. For example, phosphorus ylides generated from dimethyl acetylenedicarboxylate and triphenylphosphine undergo cyclization to form dicarboxylic esters . Additionally, diethyl ester derivatives of pyrazolo[3,4-b]pyridine have been prepared by reacting N,N-diisopropylamidinyl pyrazolylimines under reflux in alcohol solvents (methanol/ethanol), though cyclization attempts with hydrazine hydrate may require optimization of reaction time and solvent systems .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Characterization typically involves:
  • NMR spectroscopy (¹H, ¹³C) to confirm ester groups and heterocyclic backbone.
  • Mass spectrometry (MS) for molecular weight verification (e.g., exact mass analysis using ESI-TOF).
  • High-performance liquid chromatography (HPLC) to assess purity, particularly for detecting byproducts from incomplete cyclization .

Q. What are the optimal conditions for ester hydrolysis to generate carboxylic acid derivatives?

  • Methodological Answer : Hydrolysis of diethyl esters can be achieved under basic conditions (e.g., NaOH/EtOH) followed by acidification. For example, diethyl acetamidomalonate undergoes hydrolysis to yield α-amino acids via decarboxylation, a process applicable to similar dicarboxylic esters. Reaction monitoring via TLC or in situ IR spectroscopy is recommended to track ester cleavage .

Advanced Research Questions

Q. What challenges arise in the cyclization of pyrazolo-pyridazine esters, and how can they be mitigated?

  • Methodological Answer : Cyclization failures, as observed in pyrazolo[3,4-b]pyridine systems, may stem from steric hindrance or competing side reactions. Strategies include:
  • Solvent optimization : Switching from methanol to higher-boiling solvents (e.g., DMF) to enhance reaction efficiency.
  • Catalyst screening : Employing Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Temperature control : Gradual heating to avoid decomposition of hydrazine derivatives .

Q. How do ester substituents (ethyl vs. methyl) influence catalytic performance in polymerization?

  • Methodological Answer : Substituent effects are critical in Ziegler-Natta catalysis. For example:
Ester TypeCatalyst Activity (%)Polymer Isotacticity (%)
Diethyl2995
Dimethyl2097
Diethyl esters exhibit higher activity due to reduced steric bulk, while dimethyl esters favor isotacticity. This trade-off suggests tuning ester groups for target polymer properties .

Q. Can enzymatic methods resolve enantiomers of this compound?

  • Methodological Answer : Enzymatic resolution of diethyl esters has been demonstrated for trans-epoxysuccinic acid using Rhizopus javanicus lipase. For pyrazolo-pyridazine esters, chiral chromatography (e.g., Chiralpak® columns) or kinetic resolution via enantioselective transesterification (e.g., using Candida antarctica lipase B) could be explored .

Contradictory Data Analysis

Q. Why do some studies report successful cyclization while others fail under similar conditions?

  • Methodological Answer : Contradictions may arise from subtle differences in:
  • Substrate pre-functionalization : Electron-withdrawing groups (e.g., nitro) may stabilize intermediates.
  • Hydrazine stoichiometry : Excess hydrazine hydrate (>2 equiv.) can drive cyclization but risks overalkylation.
  • Workup protocols : Acidic quenching (e.g., HCl/ice) improves precipitation of cyclized products versus neutral conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester
Reactant of Route 2
Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.